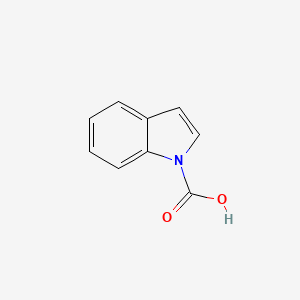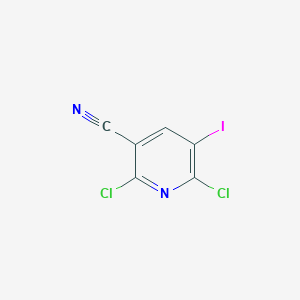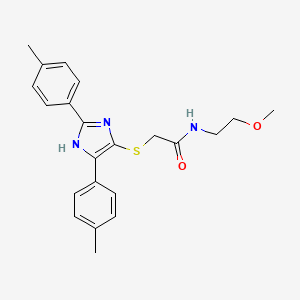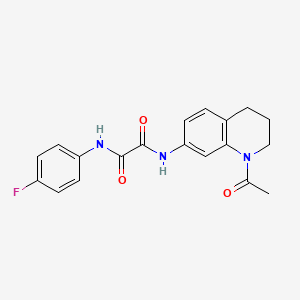
1H-indole-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-indole-1-carboxylic acid is a monocarboxylic acid and an indolyl carboxylic acid . It is functionally related to acetic acid . It is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
A series of indole-1-carboxylic acid aryl esters was synthesized with indole and substituted phenols as raw materials . The structures of the target compounds were validated by IR and ¹H-NMR spectroscopies .
Molecular Structure Analysis
The molecular formula of this compound is C9H7NO2 . The InChI is InChI=1S/C9H7NO2/c11-9(12)10-6-5-7-3-1-2-4-8(7)10/h1-6H,(H,11,12) . The Canonical SMILES is C1=CC=C2C(=C1)C=CN2C(=O)O .
Chemical Reactions Analysis
Indole-1-carboxylic acid aryl esters were synthesized with indole and substituted phenols as raw materials . The inhibitory activities of the target compounds and their potencies against marine fouling organisms were investigated .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 161.16 g/mol . The XLogP3 is 2.7 . The Hydrogen Bond Donor Count is 1 and the Hydrogen Bond Acceptor Count is 2 . The Rotatable Bond Count is 0 . The Exact Mass is 161.047678466 g/mol . The Monoisotopic Mass is 161.047678466 g/mol . The Topological Polar Surface Area is 42.2 Ų . The Heavy Atom Count is 12 . The Formal Charge is 0 .
Scientific Research Applications
Synthesis and Characterization
1H-indole-1-carboxylic acid and its derivatives play a pivotal role in the synthesis and characterization of various compounds. For instance, derivatives of indole-2-carboxylic acid have been synthesized for therapeutic applications, showing significant antibacterial and moderate antifungal activities (G. Raju et al., 2015)(Raju et al., 2015). In another study, 1H-indole-2-carboxylic acids underwent successful diarylation to produce fluorescent 2,3-diarylindoles, presenting a highly efficient blue emitter with remarkable quantum yield (M. Miyasaka et al., 2009)(Miyasaka et al., 2009).
Pharmacological Evaluation
The pharmacological potential of this compound derivatives is noteworthy. A study highlighted the synthesis of (E)-3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids, with one compound identified as a potent selective glycine-site NMDA receptor antagonist (B. M. Baron et al., 2005)(Baron et al., 2005). This highlights the significance of these compounds in the development of therapeutic agents.
Chemical Constituents and Indole Alkaloids
The exploration of marine life for novel compounds has led to the identification of indole derivatives in marine sponges. For example, studies on the marine sponge (Xetospongia testudinaria) from the South China Sea resulted in the isolation of indole compounds like 1H-indole-3-carboxylic acid, showcasing the biodiversity of these compounds in nature (L. Wen-han, 2007)(Wen-han, 2007).
Novel Synthesis and Mechanisms
The advancement in synthetic methodologies has been significantly influenced by this compound derivatives. A novel one-pot synthesis of diverse indole scaffolds was reported, highlighting the versatility of these compounds in chemical synthesis (Cédric Kalinski et al., 2006)(Kalinski et al., 2006).
Molecular Docking and Drug Design
Molecular docking studies of this compound derivatives have shown their potential in drug design and development. For example, 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids were synthesized and subjected to molecular docking studies, indicating their binding interactions with target proteins (G. Ganga Reddy et al., 2022)(Reddy et al., 2022).
Mechanism of Action
Target of Action
Indole-1-carboxylic acid interacts with specific cellular targets. While the exact targets may vary depending on the context, one notable interaction is with nuclear receptors. These receptors regulate various processes, including gene expression, metabolism, and immune responses. By binding to these receptors, indole-1-carboxylic acid influences cellular signaling pathways and maintains homeostasis .
Mode of Action
The mode of action involves the binding of indole-1-carboxylic acid to its targets. This interaction can lead to downstream effects, such as altered gene expression, enzyme activity, or protein function. For example, indole derivatives have been investigated for their inhibitory activity against viruses, including influenza A and Coxsackie B4 virus . The specific mechanisms of inhibition may involve interference with viral replication or protein synthesis.
Biochemical Pathways
Indole-1-carboxylic acid affects various biochemical pathways. For instance, it may modulate metabolic pathways related to cell growth, energy production, and immune responses. Additionally, indole derivatives have been linked to plant growth regulation, influencing processes like root growth and flowering time
Result of Action
At the molecular and cellular levels, indole-1-carboxylic acid’s action can lead to diverse outcomes. These may include altered gene expression, protein synthesis, or enzyme activity. For example, its antiviral properties may prevent viral replication, ultimately protecting host cells .
Safety and Hazards
Future Directions
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Biochemical Analysis
Biochemical Properties
1H-Indole-1-carboxylic acid interacts with multiple receptors, contributing to its broad-spectrum biological activities . It binds with high affinity to these receptors, making it a valuable tool for developing new therapeutic derivatives .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
indole-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)10-6-5-7-3-1-2-4-8(7)10/h1-6H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWGRMYWDUMKNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: TBIC acts as a potent BKCa channel opener, interacting with the channel from the extracellular side. [, ] This interaction shifts the conductance-voltage relationship of the channel towards more negative potentials, increasing the open probability and promoting potassium ion efflux. [, ] This hyperpolarization of smooth muscle cells ultimately leads to relaxation. [, ]
A: While the exact mechanism remains unclear, research suggests that TBIC and related benzofuroindole derivatives exhibit a preference for BKCa channels in bladder smooth muscle over those found in vascular tissue. [] Further research is needed to pinpoint the specific structural determinants responsible for this selectivity.
A: Yes, research has shown that modifications to the benzofuroindole scaffold can influence BKCa channel-opening activity. For example, the presence of a chlorine atom at the 4-position and a trifluoromethyl group at the 7-position, as seen in TBIC, contributes to its potency. [] Further structure-activity relationship studies are crucial for optimizing these compounds for therapeutic applications.
A: Preclinical studies in rat models of BPH suggest that combining TBIC with tamsulosin and finasteride may offer improved treatment outcomes compared to these medications alone. [, ] The combination demonstrated a more pronounced reduction in prostate size, serum hormone levels, and markers of prostate growth. [, ]
A: While benzofuroindole compounds show promise as smooth muscle relaxants, a key challenge lies in optimizing their selectivity for specific tissues. [] Achieving a favorable balance between efficacy and potential off-target effects in vivo is crucial for their successful translation into clinical use.
A: Yes, indole-1-carboxylic acid ethyl ester has been successfully employed in the synthesis of indolo[2,3-a]carbazoles. [] This demonstrates the potential of these compounds as valuable building blocks in organic synthesis.
A: Yes, studies have explored the Diels-Alder reaction of [(E)-2-vinyl]indole-1-carboxylic acid ethyl esters with various dienophiles, successfully synthesizing 3,4-disubstituted 1,2,3,4-tetrahydrocarbazoles. [] This reaction holds promise for building complex heterocyclic systems.
A: Research has explored the use of 1H-indole-1-carboxylic acid aryl esters as components in marine antifouling coatings. [] This highlights the potential of these compounds in materials science applications.
A: Studies investigating the inhibition of prolyl endopeptidase by indole-1-carboxylic acid derivatives revealed that specific stereoisomers exhibited significantly higher inhibitory potency. [] For instance, the 2S, 2'S-isomer of 2-(2-formyl-pyrrolidine-1-carbonyl)-2,3-dihydro-indole-1-carboxylic acid benzyl ester displayed greater activity. [] This finding underscores the importance of stereochemistry in determining biological activity.
A: Yes, research has focused on developing controlled-release formulations of (-) - (3aR, 4S, 7aR) -4- hydroxy -4m- tolylethynyl - octahydro - indole-1-carboxylic acid methyl ester (AFQ056) for treating levodopa-induced dyskinesias in Parkinson's disease. [] This highlights the potential for utilizing these compounds in advanced drug delivery strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B2360234.png)

![(E)-N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2360239.png)


![4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B2360243.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acrylamide](/img/structure/B2360246.png)

![4-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methoxy}benzaldehyde](/img/structure/B2360249.png)
![N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2360253.png)
![2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B2360254.png)

![4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2360256.png)
